molecular formula C16H16N4O B2501593 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile CAS No. 338773-94-7

2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2501593
CAS No.: 338773-94-7
M. Wt: 280.331
InChI Key: VDNYPOFYLODGKA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes an acetylphenyl group, a dimethylamino group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone under basic conditions to form an α,β-unsaturated ketone. This intermediate can then undergo further reactions to introduce the acetylphenyl and dimethylamino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the Claisen-Schmidt condensation and subsequent reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The acetylphenyl and dimethylamino groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12(21)14-6-4-5-7-15(14)19-9-8-16(20(2)3)13(10-17)11-18/h4-9,19H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNYPOFYLODGKA-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC=CC(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1N/C=C/C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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